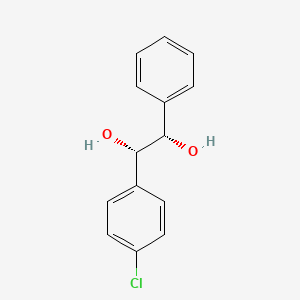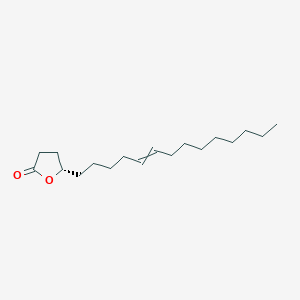
(1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol is a chiral organic compound characterized by the presence of a chlorophenyl group and a phenylethane diol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 1-(4-chlorophenyl)-2-phenylethanone using chiral catalysts or reagents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium or ruthenium complex.
Industrial Production Methods: Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired enantiomer.
Types of Reactions:
Oxidation: The diol can undergo oxidation to form the corresponding diketone.
Reduction: Further reduction can lead to the formation of the corresponding alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-(4-chlorophenyl)-2-phenylethanedione.
Reduction: Formation of 1-(4-chlorophenyl)-2-phenylethanol.
Substitution: Formation of substituted phenylethane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol is used as a chiral building block in the synthesis of complex organic molecules. Its enantioselective properties make it valuable in the development of chiral catalysts and ligands.
Biology: In biological research, this compound can be used to study the effects of chirality on biological activity. It serves as a model compound for investigating enzyme-substrate interactions and stereoselective binding.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its chiral nature is particularly important in the development of drugs with specific enantiomeric forms.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
- (1R,2R)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol
- (1S,2S)-1-(4-Bromophenyl)-2-phenylethane-1,2-diol
- (1S,2S)-1-(4-Chlorophenyl)-2-(4-methylphenyl)ethane-1,2-diol
Comparison: Compared to its enantiomer (1R,2R)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol, the (1S,2S) form may exhibit different biological activities and binding affinities due to its stereochemistry. The presence of different substituents, such as bromine or methyl groups, in similar compounds can also influence their chemical reactivity and applications. The uniqueness of (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol lies in its specific chiral configuration and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
650601-06-2 |
|---|---|
Molekularformel |
C14H13ClO2 |
Molekulargewicht |
248.70 g/mol |
IUPAC-Name |
(1S,2S)-1-(4-chlorophenyl)-2-phenylethane-1,2-diol |
InChI |
InChI=1S/C14H13ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,13-14,16-17H/t13-,14-/m0/s1 |
InChI-Schlüssel |
JKHLGCIYBRKEGD-KBPBESRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)Cl)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)
![Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester](/img/structure/B15168069.png)



![3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene](/img/structure/B15168092.png)


![(2S)-2-[(2-Chlorophenyl)methyl]piperazine](/img/structure/B15168104.png)

![Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate](/img/structure/B15168112.png)

